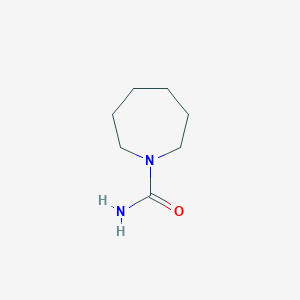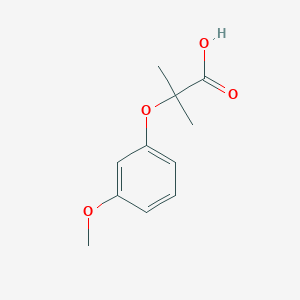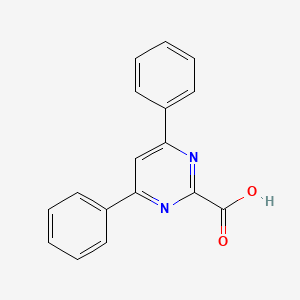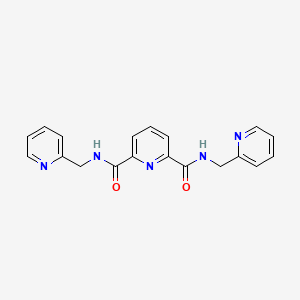
2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-
描述
2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- is a complex organic compound characterized by its unique structure and diverse applications in scientific research. This compound belongs to the class of pyridine derivatives and is known for its potential use in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- typically involves the reaction of 2,6-pyridinedicarboxylic acid with 2-pyridinylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Large-scale reactors are used, and the process is closely monitored to maintain consistent quality. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
This compound has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, where it forms complexes with various metal ions. These complexes are studied for their catalytic properties and potential use in organic synthesis. Additionally, the compound is utilized in the development of new materials with unique electronic and magnetic properties.
In the field of biology, 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in catalysis, the compound may act as a chelating agent, binding to metal ions and facilitating their participation in chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,6-Pyridinedicarboxylic acid
2,6-Bis(2-benzimidazolyl)pyridine
Chelidamic acid
3,5-Pyridinedicarboxylic acid
2,2':6'2"-Terpyridine
These compounds share structural similarities but differ in their functional groups and applications. The unique combination of pyridine rings and carboxamide groups in 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- gives it distinct properties and advantages over its counterparts.
属性
IUPAC Name |
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15/h1-11H,12-13H2,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYZZVDTOTUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399544 | |
| Record name | 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116044-30-5 | |
| Record name | 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)


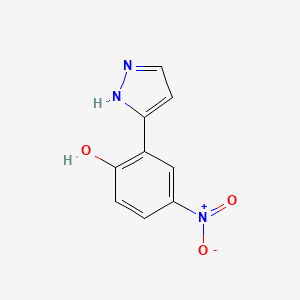
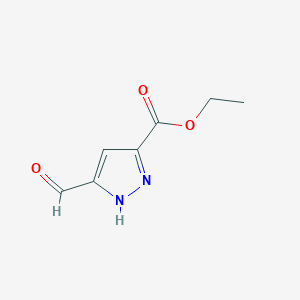
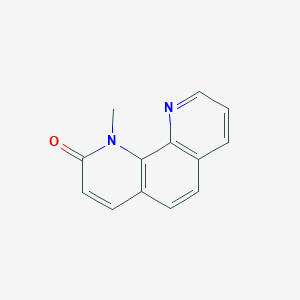
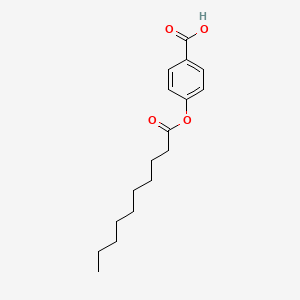
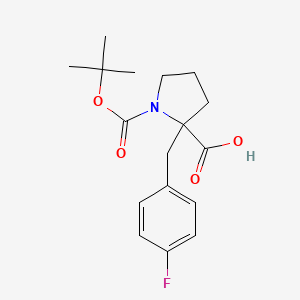
![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)
